tert-Butyl (2-amino-2-oxoethyl)carbamate
Overview
Description
The compound tert-Butyl (2-amino-2-oxoethyl)carbamate is a chemical entity that can be considered as a derivative or an intermediate in the synthesis of various biologically active compounds and pharmaceuticals. It is related to a family of compounds that are often used in organic synthesis and medicinal chemistry for the introduction of the tert-butyl carbamate protecting group or as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds involves multiple steps, starting from basic amino acids or their derivatives. For instance, enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine, which demonstrates the use of amino acids as starting materials in the synthesis of complex tert-butyl carbamate derivatives . Another example is the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine, showing the versatility of amino acids in these syntheses .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The molecular structure can be elucidated using techniques such as NMR spectroscopy and mass spectrometry, as seen in the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate . X-ray diffraction analysis can also be used to determine the crystal structure of these compounds, providing detailed information about their three-dimensional arrangement .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in various chemical reactions. For example, they can be used as intermediates in the synthesis of amines, as seen with N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines . They can also undergo reactions such as benzylation, alkylation, and Michael additions, which are useful for the preparation of enantiomerically pure compounds . The reactivity of these compounds can be further modified by introducing different substituents, as demonstrated in the synthesis of tert-butyl-substituted carbazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are important for their application in synthesis. The steric bulk of the tert-butyl group can affect the reactivity and selectivity of the compound in chemical reactions. The introduction of protecting groups such as Boc (tert-butoxycarbonyl) can also influence the solubility and stability of these compounds .
Scientific Research Applications
Synthesis and Intermediates
Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate, is used in the synthesis of biologically active compounds like omisertinib (AZD9291), a medication used for non-small cell lung cancer. It was synthesized from 4-fluoro-2methoxy-5nitroaniline with an overall yield of 81% through a rapid synthetic method (Zhao et al., 2017).
Glycosylative Transcarbamylation : The reaction of various tert-butyl carbamates under glycosylation conditions yields anomeric 2-deoxy-2-amino sugar carbamates. This reaction is used to generate unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Synthesis of Carbamates : The compound tert-butyl(2-(2-(6-chlorohexy)oxy)ethyl)carbamate is prepared by protecting the amino group of 2-(2-aminoethoxy)ethanol and then condensing it with 1-bromo-6-chlorohexane. This compound is significant in synthesizing various carbamates (Wu, 2011).
Chemical Reactions and Transformations
CO2 Fixation by Unsaturated Amines : Tert-butyl hypoiodite (t-BuOI) is used in a cyclizative atmospheric CO2 fixation by unsaturated amines to form cyclic carbamates. This method is a significant advancement in the field of green chemistry (Takeda et al., 2012).
Photoredox-Catalyzed Cascade Reactions : A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has been developed. This process leads to the assembly of 3-aminochromones under mild conditions, highlighting its application in synthesizing diverse amino pyrimidines (Wang et al., 2022).
Catalysis and Enzymatic Reactions
Lipase-Catalyzed Transesterification : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification was studied. This method led to the optically pure enantiomers of the compound, demonstrating its potential in synthesizing chiral organoselenanes and organotelluranes (Piovan et al., 2011).
Highly Stereoselective Asymmetric Aldol Reactions : Enantioselective syntheses of tert-butyl 2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates were achieved. These reactions are important for producing novel protease inhibitors, demonstrating the compound's significance in medicinal chemistry (Ghosh et al., 2017).
properties
IUPAC Name |
tert-butyl N-(2-amino-2-oxoethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H2,8,10)(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHONTQZNLFIDCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448006 | |
Record name | Boc-Glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-amino-2-oxoethyl)carbamate | |
CAS RN |
35150-09-5 | |
Record name | 1,1-Dimethylethyl N-(2-amino-2-oxoethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35150-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-Glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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